5-Aminotetrazole
Overview
Description
5-Aminotetrazole is an organic compound with the molecular formula CH3N5. It is a white solid that can be obtained in both anhydrous and hydrated forms. The compound is known for its high nitrogen content, which makes it particularly interesting for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotetrazole can be traced back to 1892 when Johannes Thiele reported its preparation through the action of nitrous acid on aminoguanidine . Another method involves the reaction between cyanamide and hydrazoic acid, as published by Arthur Hantzsch in 1901 . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid can be used to give the monohydrate form at a 73% yield . In a more efficient one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized. Addition of ammonia or sodium hydroxide followed by heat-induced cyclization gives the anhydrous product in 74% yield .
Industrial Production Methods: Industrial production methods for this compound often involve the desulfurization of thioureas using metal salts, hypervalent iodine compounds, and halogenated reagents . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminotetrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly prone to decomposition to nitrogen gas due to its high nitrogen content .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal halides, hypervalent iodine compounds, and halogenated reagents . The compound can also bind to metal halides, forming coordination complexes .
Major Products: The major products formed from the reactions of this compound include nitrogen gas, aminocyanamide, and cyanamide . These products are often the result of thermal decomposition and other reaction pathways.
Scientific Research Applications
5-Aminotetrazole has found applications in various fields of scientific research. In heterocyclic chemistry, it is used as a synthon for multicomponent reactions . Its high nitrogen content makes it suitable for gas-generating systems, such as airbags and blowing agents . In medicinal chemistry, this compound derivatives are explored for their pharmacological properties . The compound is also used in material chemistry, catalysis, and agrochemistry .
Mechanism of Action
The mechanism of action of 5-Aminotetrazole involves its decomposition to nitrogen gas and other products. The thermal decomposition process is characterized by multiple stages, with different kinetic parameters for each stage . Quantum chemical calculations support the mechanisms of the rate-limiting steps, which involve the production of 1H-tetrazole and nitrogen gas .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Aminotetrazole include 1-methyl-5-aminotetrazole, 1,5-diaminotetrazole, and 2-methyl-5-aminotetrazole .
Uniqueness: This compound is unique due to its high nitrogen content and its ability to decompose to nitrogen gas, making it highly suitable for applications in gas-generating systems . Its versatility in forming coordination complexes and its use as a synthon in heterocyclic chemistry further distinguish it from other similar compounds .
Properties
IUPAC Name |
2H-tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPISSMEBPJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052103 | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Water or Solvent Wet Solid | |
Record name | 2H-Tetrazol-5-amine | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
4418-61-5, 5378-49-4 | |
Record name | Aminotetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Amino-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
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Record name | 2H-Tetrazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2H-Tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 5-Aminotetrazole | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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